

A Comparative Benchmark: Dactolisib Versus Next-Generation PI3K Inhibitors

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Compound of Interest

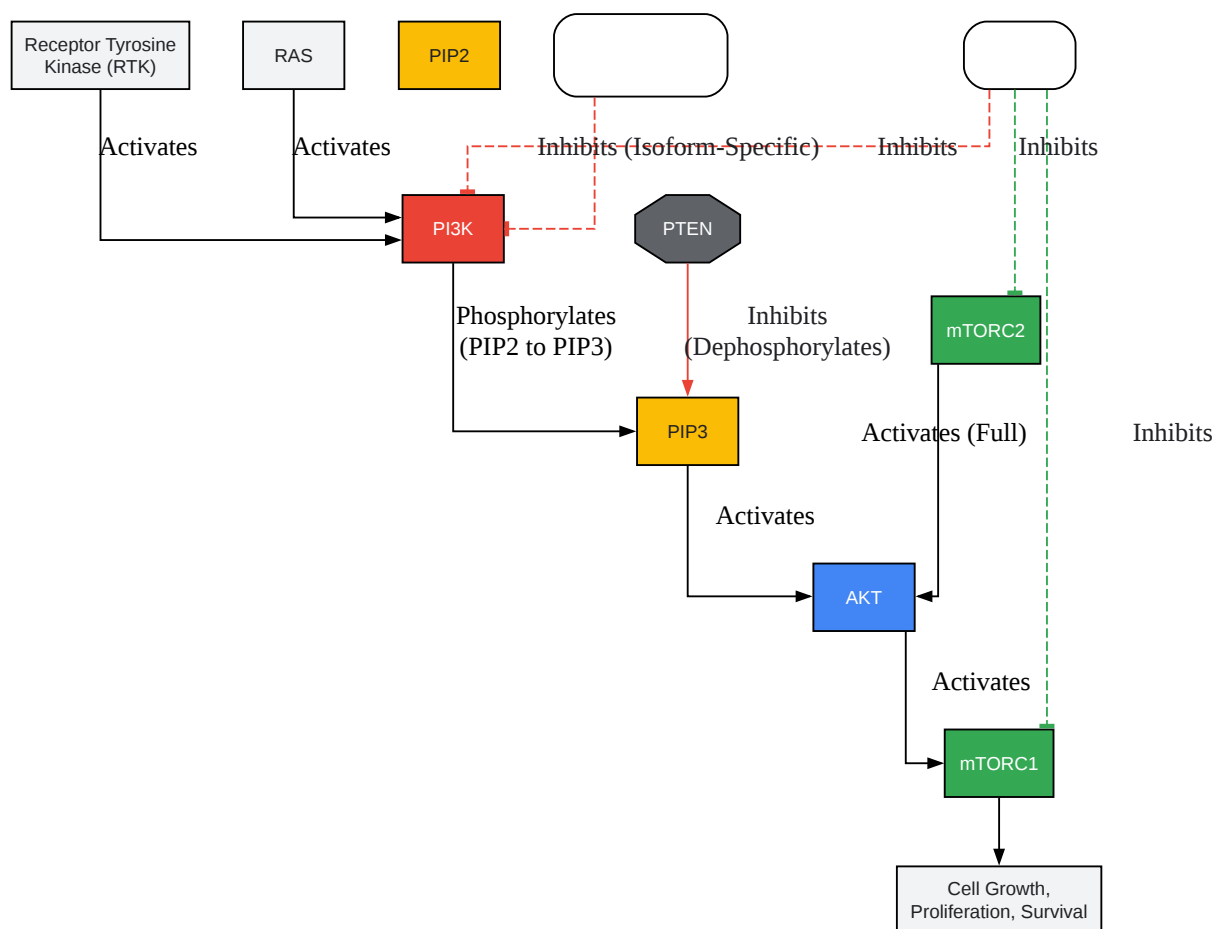
Compound Name: *Dactolisib*

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Dactolisib (formerly NVP-BEZ235) is a first-in-generation dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As a pan-PI3K inhibitor, it broadly targets all four class I PI3K isoforms (α , β , γ , δ).[4][5] In contrast, "next-generation" PI3K inhibitors have been developed with increased isoform selectivity to enhance therapeutic efficacy and reduce off-target toxicities.[4][5] This guide provides a head-to-head comparison of **Dactolisib** against key next-generation inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for anticancer drug development.[7][8][10]



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Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of **Dactolisib** compared to prominent next-generation PI3K inhibitors.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

| Inhibitor | PI3K α | PI3K β | PI3K γ | PI3K δ | mTOR | Primary Target(s) |
|--------------------------|---------------|--------------|---------------|---------------|--------|---|
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 6 | Pan-PI3K, mTOR[11] |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | >1000 | PI3K α [4][12][13] |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | >10000 | PI3K δ [14][15] |
| Duvelisib (IPI-145) | 1900 | 3800 | 23 | 1 | >10000 | PI3K δ , PI3K γ [15][16] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K (α , δ)[4][13][14] |
| Umbralisib (TGR-1202) | 1142 | 1633 | 1004 | 22.2 | >10000 | PI3K δ , CK1 ϵ [17][18][19] |

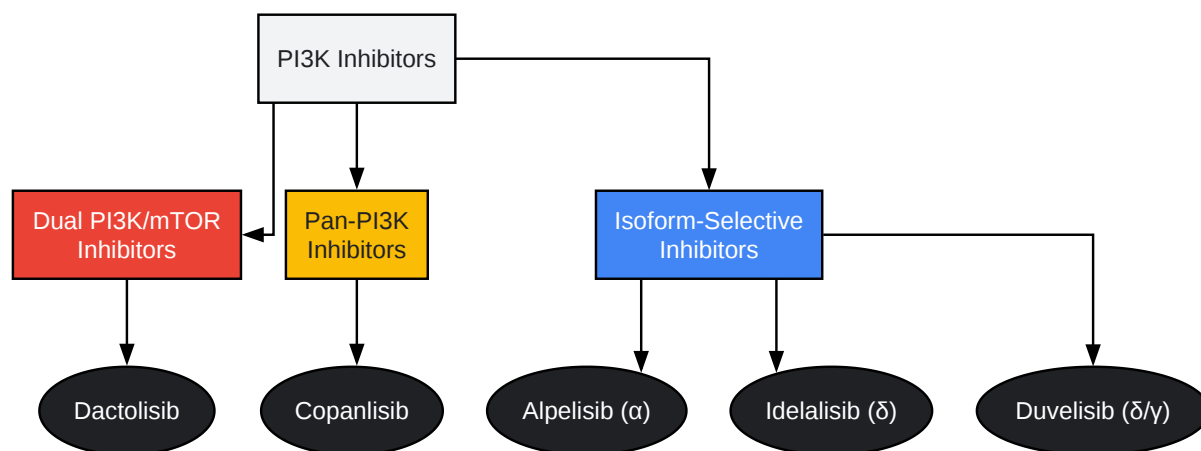
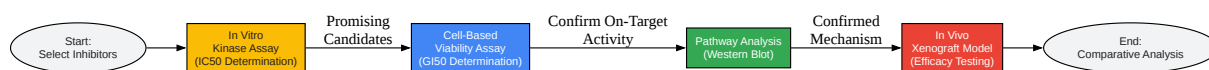
Table 2: In Vitro Efficacy in Cancer Cell Lines (GI50/IC50, nM)

| Cell Line | Cancer Type | Dactolisib | Alpelisib | Idelalisib | Duvelisib |
|-----------|----------------------|------------|-----------|------------|-----------|
| MCF7 | Breast (PIK3CA mut) | ~10 | ~450 | >1000 | >1000 |
| BT474 | Breast (PIK3CA mut) | ~25 | ~300 | >1000 | >1000 |
| PC3 | Prostate (PTEN null) | ~50 | >1000 | >1000 | ~750 |
| Raji | B-cell Lymphoma | ~200 | >1000 | ~150 | ~50 |
| Jurkat | T-cell Leukemia | ~250 | >1000 | ~500 | ~100 |

Note: Values are approximate and can vary based on experimental conditions. Data compiled from various preclinical studies.

Experimental Methodologies

Detailed protocols for key benchmarking experiments are provided below to ensure reproducibility.



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